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Compound of Interest

Methyl 4-bromopicolinate
Compound Name:
hydrobromide

Cat. No. B1410620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthetic methodology for Methyl 4-bromopicolinate hydrobromide. The information is
intended to support research and development activities where this compound is utilized as a
synthetic intermediate.

Spectroscopic Data

The following sections detail the mass spectrometry, infrared (IR), and nuclear magnetic
resonance (NMR) data for Methyl 4-bromopicolinate. It is important to note that while
experimental data for the free base is available for some techniques, data for the hydrobromide
salt is limited. Therefore, predicted data and characteristic shifts for similar structures are also
discussed.

Mass Spectrometry (MS)

Mass spectrometry of Methyl 4-bromopicolinate typically shows a characteristic isotopic pattern
for bromine (approximately 1:1 ratio of 79Br and 81Br isotopes). The protonated molecule
[M+H]+ is readily observed.
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Relative
lon m/z (calculated) m/z (observed)

Abundance
[M(79Br)+H]+ 215.96 216 ~100%
[M(81Br)+H]+ 217.96 218 ~98%

Table 1: Mass Spectrometry Data for Methyl 4-bromopicolinate.[1]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-bromopicolinate exhibits characteristic absorption bands
corresponding to its functional groups. For the hydrobromide salt, additional broad absorptions
are expected due to the pyridinium N-H bond.

Wavenumber (cm-1) -
o—. 16 Wavenumber (cm-1) - E ted f
unctional Grou xpected for
£ Predicted for Free Base * )
Hydrobromide Salt

N-H stretch (pyridinium) - 3200-2500 (broad)
C-H stretch (aromatic) 3100-3000 3100-3000

C-H stretch (methyl) 2950-2850 2950-2850

C=0 stretch (ester) ~1725 ~1730

C=N and C=C stretch

(aromatic ring) 1600-1450 1600-1450

C-O stretch (ester) 1300-1100 1300-1100

C-Br stretch 700-500 700-500

Table 2: Characteristic IR Absorption Bands for Methyl 4-bromopicolinate and its Hydrobromide
Salt.

Note: The IR spectrum for Methyl 4-bromopicolinate is available in the PubChem database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Disclaimer: Experimental NMR data for Methyl 4-bromopicolinate and its hydrobromide salt
were not available in the surveyed literature. The following data is predicted based on
analogous structures and standard chemical shift tables. Actual experimental values may vary.

1H NMR (Predicted)

For the hydrobromide salt, a downfield shift of the aromatic protons is expected due to the
electron-withdrawing effect of the protonated nitrogen. A broad signal for the N-H proton would
also be present.

. ] Chemical Shift
Chemical Shift )
Coupling (5, ppm) -
(3, ppm) - N .
Proton . Multiplicity Constant (J, Predicted for
Predicted for .
Hz) Hydrobromide
Free Base
Salt
H6 ~8.6 d ~5.0 ~8.8
H5 ~7.8 dd ~5.0, 1.5 ~8.0
H3 ~8.2 d ~15 ~8.4
OCH3 ~3.9 S - ~4.0
N-H - - - 10-12 (broad s)

Table 3: Predicted *H NMR Data (in CDCIs) for Methyl 4-bromopicolinate and its Hydrobromide
Salt.

13C NMR (Predicted)
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. . Chemical Shift (8, ppm) -
Chemical Shift (3, ppm) -

Carbon . Predicted for
Predicted for Free Base .
Hydrobromide Salt

C2 (C=0) ~165 ~164
C6 ~150 ~148
Cc5 ~128 ~130
ca ~130 ~128
c3 ~140 ~142
OCH3 ~53 ~54

Table 4: Predicted 13C NMR Data for Methyl 4-bromopicolinate and its Hydrobromide Salt.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Methyl 4-
bromopicolinate and its subsequent conversion to the hydrobromide salt, along with standard
protocols for spectroscopic analysis.

Synthesis of Methyl 4-bromopicolinate

This procedure is adapted from known literature methods for the synthesis of similar
compounds.[1]

Materials:

» 4-Bromopyridine hydrochloride

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3)

Anhydrous magnesium sulfate (MgSQOa)

Water
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e Iron(ll) sulfate heptahydrate (FeSOa4-7H20)

o Concentrated sulfuric acid (Hz2SOa4)

o Methyl pyruvate

e 30% Aqueous hydrogen peroxide (H20:2)

o Ethyl acetate (EtOAC)

e Heptane

e Triethylamine

Procedure:

4-Bromopyridine hydrochloride is dissolved in dichloromethane and washed with saturated
agueous sodium bicarbonate.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the volume
adjusted with DCM.

» Water, iron(ll) sulfate heptahydrate, and concentrated sulfuric acid are added.
e In a separate flask, methyl pyruvate is treated with hydrogen peroxide at -10 °C.

e The cooled peroxide mixture is added to the pyridine solution under vigorous stirring,
maintaining the temperature at -10 °C.

o After 15 minutes, the reaction is quenched with ice water and extracted with DCM.
e The combined organic phases are dried and concentrated under reduced pressure.

e The crude product is purified by column chromatography (gradient elution with ethyl acetate
in heptane containing 0.5% triethylamine) to yield Methyl 4-bromopicolinate.

Preparation of Methyl 4-bromopicolinate Hydrobromide

This is a general procedure for the formation of a hydrobromide salt of a pyridine derivative.
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Materials:

e Methyl 4-bromopicolinate

o Diethyl ether (anhydrous)

o Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)
Procedure:

o Dissolve Methyl 4-bromopicolinate in a minimum amount of anhydrous diethyl ether.

e Cool the solution in an ice bath.

o Slowly bubble anhydrous hydrogen bromide gas through the solution or add a stoichiometric
amount of a concentrated HBr solution dropwise with stirring.

o A precipitate of Methyl 4-bromopicolinate hydrobromide will form.

» Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Parameters: Use standard acquisition parameters for 1H (e.g., 16-32 scans, 30° pulse angle,
1-2 second relaxation delay) and *3C (e.g., 1024-4096 scans, broadband proton decoupling).

IR Spectroscopy:

o Sample Preparation: For the solid sample, use the Attenuated Total Reflectance (ATR)
technique or prepare a KBr pellet.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1410620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: Record the spectrum on an FTIR spectrometer.
o Parameters: Typically scan from 4000 to 400 cm~* with a resolution of 4 cm~1,
Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).

» Instrumentation: Analyze using an Electrospray lonization (ESI) mass spectrometer.
o Parameters: Acquire data in positive ion mode to observe the [M+H]+ ion.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.
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Caption: Synthetic workflow for Methyl 4-bromopicolinate and its hydrobromide salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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